- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Cas no 742049-41-8 (Isavuconazonium)
Isavuconazonium structure
Product Name:Isavuconazonium
CAS-Nr.:742049-41-8
MF:C35H35F2N8O5S
MW:717.764812707901
CID:5037720
Update Time:2023-08-25
Isavuconazonium Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Isavuconazonium
- Isavuconazonium ion
- Isavuconazonium [USAN]
- Isavuconazonium (USAN)
- VH2L779W8Q
- BCP23773
- DB06636
- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium
- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya
-
- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1
- InChI-Schlüssel: RSWOJTICKMKTER-QXLBVTBOSA-N
- Lächelt: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 15
- Komplexität: 1210
- XLogP3: 4.1
- Topologische Polaroberfläche: 188
Isavuconazonium Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN4037649-500g |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500g |
RMB 644.00 | 2025-02-21 | |
| Cooke Chemical | LN4037649-500ug |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 500ug |
RMB 644.00 | 2023-09-07 | |
| Cooke Chemical | LN4037649-1mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 1mg |
RMB 1216.00 | 2025-02-21 | |
| Cooke Chemical | LN4037649-5mg |
Isavuconazonium(sulfate) |
742049-41-8 | ≥98% | 5mg |
RMB 4612.00 | 2025-02-21 |
Isavuconazonium Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Referenz
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Referenz
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
- Preparation of isavuconazonium sulfate, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
Referenz
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
Referenz
- Preparation of isavuconazole sulfate, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
Referenz
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
Referenz
- Process for the preparation of isavuconazonium sulfate, India, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Preparation of isavuconazonium sulfate, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
Isavuconazonium Raw materials
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- NND-2252305
- Isavuconazonium
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- Sulfate (7CI,8CI,9CI)
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- Isavuconazole
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- Isavuconazonium iodide hydrochloride
Isavuconazonium Preparation Products
Isavuconazonium Verwandte Literatur
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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